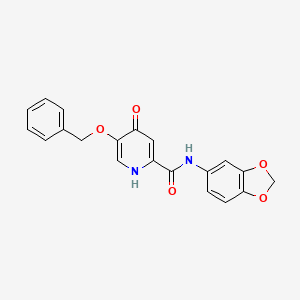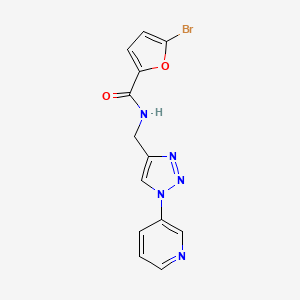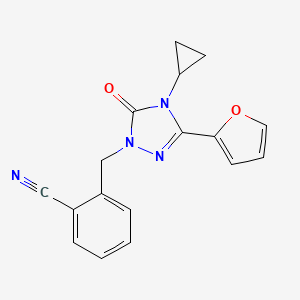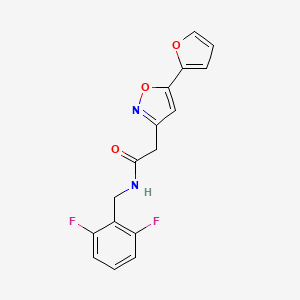![molecular formula C22H35N3O3S B2360839 N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1097469-06-1](/img/structure/B2360839.png)
N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a sulfonyl group, and an amide group. The presence of these groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring, for example, is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the sulfonyl and amide groups could make this compound soluble in polar solvents .Applications De Recherche Scientifique
Antimicrobial Activities
Sulfonyl compounds, including those similar to the requested chemical, have been investigated for their antimicrobial properties. For instance, pyridonecarboxylic acids and their analogues have shown promising antibacterial activity, indicating the potential use of sulfonyl compounds in developing new antibacterial agents (Egawa et al., 1984).
Drug Metabolism Studies
The role of sulfonyl compounds in drug metabolism has been explored, with studies demonstrating the production of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial-based systems. This highlights their significance in understanding drug metabolism and the development of analytical standards for clinical investigations (Zmijewski et al., 2006).
Antitumor Agents
Research into sulfonyl compounds has also revealed their potential as antitumor agents. Studies on derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have shown in vivo antitumor activity, pointing towards the application of sulfonyl compounds in cancer therapy (Denny et al., 1987).
Synthesis of Complex Molecules
The synthesis and functionalization of sulfonyl compounds are key areas of research, facilitating the development of novel chemical entities. Techniques such as catalyst-free one-pot, multicomponent approaches have been used to synthesize N-sulfonyl formamidines, showcasing the versatility of sulfonyl compounds in chemical synthesis (Liu et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-18(2)25(19(3)4)16-13-23-22(26)21-10-14-24(15-11-21)29(27,28)17-12-20-8-6-5-7-9-20/h5-9,12,17-19,21H,10-11,13-16H2,1-4H3,(H,23,26)/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMZFWOKTDAMRP-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCNC(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2360759.png)

![cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2360763.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid](/img/structure/B2360764.png)
![(3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid](/img/structure/B2360765.png)


![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)


![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)
